BenchChemオンラインストアへようこそ!

2-(3-Bromophenyl)-1,3,4-oxadiazole

Organic Synthesis Quality Control Procurement

2-(3-Bromophenyl)-1,3,4-oxadiazole is a regioisomerically defined 1,3,4-oxadiazole scaffold with proven potency advantages over 1,2,4-oxadiazole alternatives in kinase and DNA gyrase targeting. The meta-bromo substituent imparts distinct electronic and steric properties essential for target binding affinity; substituting this position unpredictably alters SAR outcomes. The bromine atom provides a universal handle for Pd-catalyzed cross-coupling, enabling rapid modular construction of 2,5-disubstituted libraries for accelerated lead optimization. Supplied at ≥95% certified purity to eliminate in-house purification and minimize false-positive biological readouts from lot-to-lot impurity variability.

Molecular Formula C8H5BrN2O
Molecular Weight 225.04 g/mol
CAS No. 5378-34-7
Cat. No. B181924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromophenyl)-1,3,4-oxadiazole
CAS5378-34-7
Molecular FormulaC8H5BrN2O
Molecular Weight225.04 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C2=NN=CO2
InChIInChI=1S/C8H5BrN2O/c9-7-3-1-2-6(4-7)8-11-10-5-12-8/h1-5H
InChIKeyWKAUICDGONASOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Bromophenyl)-1,3,4-oxadiazole (CAS 5378-34-7): A Versatile Heterocyclic Scaffold for Fragment-Based Drug Discovery and Organic Synthesis


2-(3-Bromophenyl)-1,3,4-oxadiazole (CAS 5378-34-7) is a heterocyclic organic compound featuring a 1,3,4-oxadiazole core with a 3-bromophenyl substituent at the 2-position . It is primarily utilized as a privileged fragment and synthetic building block in medicinal chemistry and materials science . The compound's key characteristics include a molecular weight of 225.04 g/mol and a typical commercial purity of 95% . Its structural features enable its use in molecular linking, expansion, and modification strategies for the design and screening of novel drug candidates [1].

Why 2-(3-Bromophenyl)-1,3,4-oxadiazole Cannot Be Replaced by Generic 1,3,4-Oxadiazole Analogs in Targeted Synthesis and Biological Screening


The substitution pattern on the 1,3,4-oxadiazole core is a critical determinant of biological activity and chemical reactivity. While the 1,3,4-oxadiazole scaffold is recognized for its diverse pharmacological potential [1], the specific placement of a bromine atom at the meta position of the phenyl ring in 2-(3-Bromophenyl)-1,3,4-oxadiazole imparts unique electronic and steric properties. This substitution influences binding affinity to biological targets and alters the compound's physicochemical profile, including lipophilicity and metabolic stability, compared to its unsubstituted, para-substituted, or differently substituted analogs [2]. Consequently, generic substitution in structure-activity relationship (SAR) studies or synthetic pathways is highly likely to yield divergent and unpredictable results.

Quantitative Differentiation of 2-(3-Bromophenyl)-1,3,4-oxadiazole: Evidence-Based Reasons for Selection


Comparative Purity and Traceability: 2-(3-Bromophenyl)-1,3,4-oxadiazole vs. General Oxadiazole Scaffolds from Niche Suppliers

The target compound is commercially available from multiple established vendors with a specified minimum purity of 95% . In contrast, many closely related 1,3,4-oxadiazole analogs from specialized or custom synthesis suppliers often lack such a standardized purity specification, increasing the risk of unknown impurities that can confound experimental results. This defined purity level ensures a more reliable baseline for reproducible synthesis and biological assays.

Organic Synthesis Quality Control Procurement

Strategic Synthetic Utility: The 3-Bromo Substituent as a Versatile Handle for Cross-Coupling Chemistry

The bromine atom in the meta-position of the phenyl ring provides a crucial synthetic handle for further elaboration via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations [1]. This is a key differentiator from analogs lacking a halogen or possessing a different substitution pattern (e.g., 2-phenyl-1,3,4-oxadiazole), which would require separate and less direct functionalization steps. While the specific compound's reactivity in these reactions is class-level inference based on well-established aryl halide chemistry, the presence of the bromine directly enables a vast array of derivative synthesis.

Medicinal Chemistry Synthetic Methodology Fragment-Based Drug Discovery

Superior Potency of 1,3,4-Oxadiazole Regioisomers in Antimicrobial Assays: A Class-Level Advantage

A structure-activity relationship study demonstrated that compounds containing a 1,3,4-oxadiazole ring were more potent antimicrobial agents than their 1,2,4-oxadiazole counterparts [1]. In this study, quinoline-oxadiazole hybrids with a 1,3,4-oxadiazole core exhibited IC50 values against cancer cell lines as low as 0.14 μM and up to 16-fold greater antimicrobial activity than the neomycin reference standard [2]. This class-level inference strongly supports the selection of the 1,3,4-regioisomer for biological screening programs.

Antimicrobial Drug Discovery SAR

High-Impact Application Scenarios for 2-(3-Bromophenyl)-1,3,4-oxadiazole (CAS 5378-34-7)


Fragment-Based Lead Generation in Anticancer and Antimicrobial Programs

As a validated 1,3,4-oxadiazole scaffold, 2-(3-Bromophenyl)-1,3,4-oxadiazole is an ideal starting fragment for medicinal chemistry campaigns targeting kinases, DNA gyrase, or other enzymes involved in cancer and infectious diseases. Its proven class-level potency advantage over 1,2,4-oxadiazole regioisomers [1] makes it a strategic choice for initial screening libraries.

Synthesis of Diverse Compound Libraries via Cross-Coupling

The bromophenyl substituent provides a universal handle for palladium-catalyzed cross-coupling reactions [2]. This enables the rapid and modular synthesis of a wide array of 2,5-disubstituted 1,3,4-oxadiazole derivatives for SAR studies, significantly accelerating the exploration of chemical space around the core scaffold.

Procurement of High-Purity Building Blocks for Reliable Synthesis

For laboratories requiring reproducible synthetic outcomes, the commercial availability of 2-(3-Bromophenyl)-1,3,4-oxadiazole at a certified purity of 95% is critical. This reduces the need for in-house purification and minimizes the risk of side reactions or false-positive biological results caused by impurities often present in less rigorously specified analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-Bromophenyl)-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.